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molecular formula C13H14N4O2 B1149390 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole CAS No. 132827-25-9

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole

Cat. No. B1149390
M. Wt: 258.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053598

Procedure details

A mixture of 100 g of 2-aminobenzimidazole and 188 g of diphenyl carbonate, 390 g of phenol and 0.1 g of pyridine was kept for 1 hour at 60°-68° C. and for 15 hours at 70° C. 63 g of dibutylamine were added and the reaction mixture was kept for 1 hour at 70° C. and for 3 hours at 100° C. For the reaction, according to the invention, of the resulting 1-(benzimidazol-2-yl)-3-(butyl)-urea, 241 g of diphenyl carbonate, 200 g of benzonitrile and 0.2 g of potassium carbonate, were added and the mixture was heated to 160° C. for 16 hours. The solvent was largely distilled off in vacuo and the residue was mixed with dibutyl ether. 3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole crystallized out as a crude product. This was separated off and washed with dibutyl ether. For purification, the crude product was boiled with 28 g of potassium hydroxide in 3 liters of water for 90 minutes. The hot solution was filtered. 3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole was isolated from the filtrate by acidification to a pH value of about 5. Melting point 275°-280° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
241 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1NC2C=CC=CC=2N=1.[C:11](=O)(OC1C=CC=CC=1)[O:12]C1C=CC=CC=1.C1(O)C=CC=CC=1.C(NCCCC)CCC.[N:43]1[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=2[NH:45][C:44]=1[NH:52][C:53]([NH:55][CH2:56][CH2:57][CH2:58][CH3:59])=[O:54].C(=O)([O-])[O-].[K+].[K+]>C(#N)C1C=CC=CC=1.N1C=CC=CC=1>[CH2:56]([N:55]1[C:11](=[O:12])[N:45]2[C:44](=[N:43][C:47]3[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=32)[NH:52][C:53]1=[O:54])[CH2:57][CH2:58][CH3:59] |f:5.6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Name
Quantity
188 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
390 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.1 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)NC(=O)NCCCC
Step Four
Name
Quantity
241 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Step Five
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
200 g
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was kept for 1 hour at 70° C. and for 3 hours at 100° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
For the reaction
ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
The solvent was largely distilled off in vacuo
ADDITION
Type
ADDITION
Details
the residue was mixed with dibutyl ether
CUSTOM
Type
CUSTOM
Details
3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole crystallized out as a crude product
CUSTOM
Type
CUSTOM
Details
This was separated off
WASH
Type
WASH
Details
washed with dibutyl ether
CUSTOM
Type
CUSTOM
Details
For purification
WAIT
Type
WAIT
Details
the crude product was boiled with 28 g of potassium hydroxide in 3 liters of water for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCC)N1C(NC2=NC3=C(N2C1=O)C=CC=C3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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